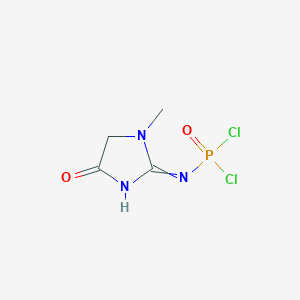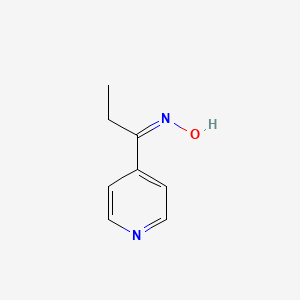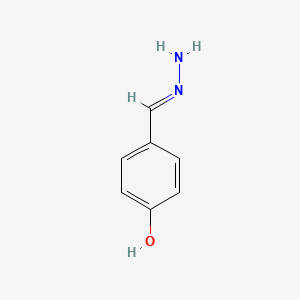
(1-甲基-4-氧代-4,5-二氢-1H-咪唑-2-基)磷酰胺二氯化物
描述
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride is a chemical compound with the molecular formula C4H6Cl2N3O2P. It is a derivative of imidazole, a heterocyclic aromatic organic compound, and contains a phosphoramidic dichloride group. This compound is of interest in various scientific research applications due to its unique chemical properties.
科学研究应用
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe to study biological systems and processes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
生化分析
Biochemical Properties
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with acetate synthase, affecting the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine . These interactions can lead to significant changes in protein synthesis, DNA synthesis, and cell division.
Cellular Effects
The effects of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride on cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of acetate synthase, leading to disruptions in protein synthesis and DNA synthesis . This can result in altered cell growth and division, impacting various types of cells differently.
Molecular Mechanism
At the molecular level, (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of acetate synthase, which is crucial for the biosynthesis of branched-chain amino acids . This inhibition disrupts protein synthesis and interferes with DNA synthesis and cell division. Additionally, it may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activities and prolonged disruptions in cellular processes.
Dosage Effects in Animal Models
The effects of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response. Toxic effects at high doses may include disruptions in metabolic processes, organ damage, and impaired physiological functions.
Metabolic Pathways
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the biosynthesis of branched-chain amino acids by inhibiting acetate synthase . This inhibition can lead to changes in the levels of metabolites involved in protein synthesis and energy production.
Transport and Distribution
The transport and distribution of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, with higher concentrations in certain tissues leading to more pronounced biological effects.
Subcellular Localization
The subcellular localization of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride typically involves the reaction of 1-methyl-4-oxo-4,5-dihydro-1H-imidazole with phosphorus oxychloride (POCl3) in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions: (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of imidazole derivatives with higher oxidation states.
Reduction: Reduction reactions can produce imidazole derivatives with reduced oxidation states.
Substitution: Substitution reactions can result in the formation of various substituted imidazoles.
相似化合物的比较
Imidazole
Phosphoramidic acid derivatives
Other substituted imidazoles
属性
IUPAC Name |
2-dichlorophosphorylimino-1-methylimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2N3O2P/c1-9-2-3(10)7-4(9)8-12(5,6)11/h2H2,1H3,(H,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAFVXRGNOJWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC1=NP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1497109.png)




![7-methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1497119.png)

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-](/img/structure/B1497124.png)


![5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone](/img/structure/B1497131.png)
![Benzoic acid, 5-[[4-(acetylamino)phenyl]azo]-2-hydroxy-, monosodium salt](/img/structure/B1497134.png)
![8-oxo-2-[(2-quinolin-8-ylhydrazinyl)methylidene]quinoline-5-sulfonic Acid](/img/structure/B1497137.png)

